Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate
Overview
Description
Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the molecular formula C10H14N2O2SK It is a potassium salt derivative of 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate typically involves the following steps:
Preparation of Cyclopropylethylamine: Cyclopropylethylamine is synthesized through the reaction of cyclopropylacetonitrile with ethylamine.
Formation of Thiazole Derivative: The cyclopropylethylamine is then reacted with thiourea to form the thiazole derivative.
Acetylation: The thiazole derivative undergoes acetylation to introduce the acetyl group.
Potassium Salt Formation: Finally, the acetylated thiazole derivative is treated with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity. Large-scale production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: Substitution reactions can occur at different positions on the thiazole ring, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: Reduction can produce amines or alcohols.
Substitution Products: Substitution reactions can lead to a variety of substituted thiazoles with different functional groups.
Scientific Research Applications
Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of thiazole derivatives.
Biology: The compound can be used in biological studies to investigate the role of thiazole derivatives in various biological processes.
Industry: The compound can be used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application, but it generally involves binding to receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other similar compounds, such as:
Potassium 2-{2-[(2-ethylpropyl)amino]-1,3-thiazol-4-yl}acetate
Potassium 2-{2-[(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate
Potassium 2-{2-[(2-propylethyl)amino]-1,3-thiazol-4-yl}acetate
These compounds share a similar thiazole core but differ in the alkyl group attached to the nitrogen atom. The presence of the cyclopropyl group in this compound gives it unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
potassium;2-[2-(2-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.K/c13-9(14)5-8-6-15-10(12-8)11-4-3-7-1-2-7;/h6-7H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMVLVJQTHGLLJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCNC2=NC(=CS2)CC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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